molecular formula C16H11ClN2O2 B2926778 2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid CAS No. 1518356-25-6

2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid

Cat. No.: B2926778
CAS No.: 1518356-25-6
M. Wt: 298.73
InChI Key: ZELQMCNBVYDFNI-UHFFFAOYSA-N
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Description

“2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid” is a compound that belongs to the family of pyrazole derivatives . Pyrazoles are a family of five-membered nitrogen-containing heterocycles . The compound has a molecular weight of 188.18 .


Synthesis Analysis

The synthesis of pyrazole derivatives has been explored extensively and generally follows two pathways . The first procedure involves the initial formation of the pyrazole nucleus by reacting 1-3-dicarbonyl compounds with hydrazines . The second procedure involves forming a C–N and C–C bond by intramolecular [3+2] cycloaddition of 1,3-dipoles with 1,3-dipolarphiles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Pyrazoles exhibit a broad range of chemical and biological properties . They are known for their reactivity and have been used as synthons in the development of new drugs . The reaction between the synthesized chalcones and hydrazine hydrate in acetic acid led to the synthesis of novel pyrazolines .


Physical and Chemical Properties Analysis

The compound is a white or colorless solid . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 188.18 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions
Pyrazole and its derivatives play a crucial role in organic synthesis, offering a platform for creating biologically important molecules. For example, the synthesis of fused pyrazole systems has been developed to produce new molecules via reactions involving dimethyl acetylenedicarboxylate, triphenylphosphine, and N-aminophthalimide, showcasing the versatility of pyrazole derivatives in constructing complex molecular architectures (Islami et al., 2004).

Pharmacology and Drug Design
In the pharmacological domain, pyrazole derivatives are investigated for their potential as drug candidates. The characterization of a potent and selective inhibitor of phosphodiesterase 9 (PDE9) exemplifies the therapeutic implications of these compounds. The inhibitor, a pyrazole derivative, has been evaluated for its efficacy in treating neurological conditions such as Alzheimer's disease, highlighting the compound's ability to penetrate cells and inhibit intracellular targets effectively (Wunder et al., 2005).

Material Science and Corrosion Inhibition
In materials science, pyrazole derivatives are explored for their corrosion inhibition properties. A study on mild steel coated with organic material containing pyrazole moiety demonstrates the potential of these compounds in protecting metals from corrosion in acidic mediums. This research shows that pyrazole derivatives can act as efficient mixed-type inhibitors, highlighting their applicability in extending the lifespan of metal structures (El Hajjaji et al., 2018).

Environmental Science
In environmental science, studies on benzotriazole and benzophenone UV filters, including those similar in structure to 2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid, focus on their occurrence and impact in sediments and sewage sludge. These compounds, used as UV light filters and stabilizers, have been identified in various environmental samples, raising concerns about their potential estrogenic activity and environmental persistence (Zhang et al., 2011).

Future Directions

The pyrazole core is arousing widespread interest due to its presence in many biologically active compounds, making it an extensively studied five-membered heterocyclic ring . Therefore, this type of compound can be further studied . The derivatives of pyrazole show different biological activities and have become an important synthon in the development of new drugs .

Properties

IUPAC Name

2-[4-(2-chlorophenyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-14-7-3-1-5-12(14)11-9-18-19(10-11)15-8-4-2-6-13(15)16(20)21/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELQMCNBVYDFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN(N=C2)C3=CC=CC=C3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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